molecular formula C5H5BO4S B188264 2-Carboxythiophene-5-boronic acid CAS No. 465515-31-5

2-Carboxythiophene-5-boronic acid

Cat. No.: B188264
CAS No.: 465515-31-5
M. Wt: 171.97 g/mol
InChI Key: OQGIKNPOYTVNNF-UHFFFAOYSA-N
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Description

2-Carboxythiophene-5-boronic acid (CAS 465515-31-5) is a heteroaryl boronic acid derivative with the molecular formula C₅H₅BO₄S and a molecular weight of 171.97 g/mol . It features a thiophene ring substituted with a boronic acid group at the 5-position and a carboxylic acid group at the 2-position. This compound is commercially available with a purity of 96% and is stored at -20°C under dry conditions due to its hygroscopic nature . Its melting point ranges between 135–136°C, and it is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials science research .

Mechanism of Action

Target of Action

2-Carboxythiophene-5-boronic acid, also known as 5-boronothiophene-2-carboxylic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the this compound acts as a nucleophile . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key process in organic synthesis, allowing for the formation of complex organic compounds . The reaction can be used to create a wide variety of products, depending on the specific reagents and conditions used . The this compound, as a boron reagent, plays a crucial role in this process .

Pharmacokinetics

The compound’s molecular formula is c5h5bo4s, and it has a molecular weight of 17197 .

Result of Action

The use of this compound in the Suzuki-Miyaura coupling reaction results in the formation of a new carbon-carbon bond . This allows for the synthesis of complex organic compounds, which can have a wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction can be carried out in a wide range of conditions, making it a versatile tool in organic synthesis .

Biochemical Analysis

Biochemical Properties

2-Carboxythiophene-5-boronic acid plays a crucial role in biochemical reactions, particularly in the field of proteomics and enzyme inhibition studies. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where this compound acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction leads to the inhibition of the enzyme’s activity, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation of signaling pathways can result in changes in gene expression, affecting various cellular processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, particularly serine proteases, through the formation of a covalent bond with the serine residue. This binding leads to the inhibition of enzyme activity, preventing the substrate from accessing the active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory activity and effectiveness in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in activity is observed. Toxicity studies in animal models have highlighted the importance of optimizing dosage to achieve the desired biochemical effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, including oxidation and conjugation, leading to the formation of metabolites that can be further processed or excreted. These metabolic pathways can influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical assays .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the compound’s localization and activity. The subcellular distribution of this compound can impact its function, as it may interact with different biomolecules depending on its localization .

Biological Activity

2-Carboxythiophene-5-boronic acid (CAS Number: 465515-31-5) is an organoboron compound that has garnered attention for its potential biological activities. This compound is characterized by a thiophene ring with a carboxylic acid and a boronic acid functional group, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C6H7B O3S
  • Molecular Weight : Approximately 185.06 g/mol
  • Structure : The compound features a thiophene ring substituted with a carboxylic acid group and a boronic acid group, which are crucial for its reactivity in biological systems.

This compound primarily acts through the formation of stable complexes with diols and other nucleophiles. This interaction is significant in the context of biological activity, particularly in modulating enzyme functions and signaling pathways.

Key Pathways Affected:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active sites.
  • Cell Signaling : The compound may influence pathways associated with cancer progression and inflammation through its interactions with cellular receptors.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as MCF-7 and MDA-MB-231.

Study Cell Line IC50 (µM) Mechanism
MCF-710.5Tubulin inhibition
MDA-MB-2318.2G2/M phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it can disrupt bacterial cell membranes, thus exhibiting bactericidal effects.

Case Studies

  • In Vivo Evaluation : A study conducted on LPS-treated mice demonstrated that this compound derivatives could significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
  • Fluorescent Probes : Research has highlighted the use of thiophene-based compounds, including this compound, as fluorescent probes for imaging neurodegenerative diseases. These compounds can selectively bind to amyloid plaques, providing insights into disease mechanisms .

Safety and Toxicity

While this compound shows potential therapeutic benefits, safety assessments indicate it may cause irritation to the eyes, skin, and respiratory system upon exposure . Proper handling and safety protocols are essential when working with this compound in laboratory settings.

Scientific Research Applications

Organic Synthesis

2-Carboxythiophene-5-boronic acid serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It has been utilized to synthesize various biaryl compounds, which are important in pharmaceuticals and materials science.

Reaction TypeExample ProductsReference
Suzuki-Miyaura CouplingBiaryl compounds

Catalytic Applications

The unique structure of this compound allows it to act as an effective catalyst in various reactions.

Organocatalysis

Research has shown that boronic acids can facilitate organocatalytic processes. Specifically, this compound has been explored for its ability to catalyze the conversion of biomass-derived sugars into valuable chemicals like 5-hydroxymethylfurfural (HMF) without the need for metal catalysts .

Catalyst TypeReaction TypeEfficiency
OrganocatalystBiomass conversionHigh

Biological Applications

Boronic acids have garnered attention for their potential in biological systems, particularly due to their ability to form reversible covalent bonds with diols.

Drug Development

This compound is being investigated for its role as a pharmacophore in drug design, particularly for inhibitors targeting proteases involved in diseases such as HIV and cancer. Its stability and reactivity make it a promising candidate for developing new therapeutic agents .

ApplicationTarget DiseaseReference
Drug DevelopmentHIV Protease Inhibition

Case Study 1: Biomass Conversion

In a study published by Graham et al., 2-carboxyphenylboronic acid (closely related to this compound) was shown to effectively catalyze the transformation of sugars into HMF. This research highlights the compound's potential in sustainable chemistry and biomass utilization .

Case Study 2: HIV Protease Inhibitor Development

Another significant application is its use in developing inhibitors for HIV protease. The modification of traditional boronic acid structures with this compound has led to enhanced oxidative stability and potency against the protease, showcasing its importance in medicinal chemistry .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-Carboxythiophene-5-boronic acid, and how do reaction conditions influence yield and purity?

Q. How is this compound utilized in cross-coupling reactions, and what catalytic systems optimize its efficiency?

Methodological Answer: This compound serves as a boronic acid donor in Pd-catalyzed cross-couplings (e.g., C–C bond formation). Optimal catalytic systems include:

  • Catalyst : Pd(OAc)₂ or PdCl₂(dppf), which stabilize the transition state.
  • Ligands : Bulky phosphine ligands (e.g., SPhos) enhance regioselectivity .
  • Solvents : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction kinetics.
  • Additives : KF or Cs₂CO₃ neutralize acidic byproducts, preventing catalyst poisoning .

The carboxylic acid group on the thiophene ring can coordinate with metal catalysts, altering electronic effects and improving coupling efficiency .

Advanced Questions

Q. What role does this compound play in designing boronic acid-based hydrogels for biomedical applications?

Methodological Answer: The carboxylic acid group enhances hydrogel stability through hydrogen bonding, while the boronic acid moiety enables glucose sensitivity via reversible diol binding. Applications include:

  • Glucose sensors : The compound’s boronic acid reacts with glucose, inducing hydrogel swelling detectable via optical or electrochemical signals .
  • Self-healing materials : Dynamic boronate ester bonds allow autonomous repair of hydrogel networks .
  • Drug delivery : pH-responsive release is achieved by modulating boronic acid-diol interactions in physiological environments .

Experimental design considerations:

  • Crosslinking density : Adjust monomer ratios to balance mechanical strength and responsiveness.
  • Biocompatibility testing : Use in vitro cytotoxicity assays (e.g., MTT) to validate safety .

Q. How can this compound be integrated into enzymatic assays for detecting epigenetic modifications like 5-hydroxymethylcytosine (5hmC)?

Methodological Answer: Boronic acids inhibit Taq DNA polymerase replication of glucosylated 5hmC templates. Methodological steps include:

  • BA-mediated PCR : Add this compound to PCR mixtures to selectively block amplification of 5hmC-containing DNA .
  • Optimization : Screen boronic acid derivatives (e.g., 2-(2′-chlorobenzyloxy) phenylboronic acid) for maximal inhibition efficiency .
  • Validation : Use bisulfite sequencing or antibody-based assays to confirm 5hmC enrichment in target genes (e.g., Pax5 in embryonic stem cells) .

Data Analysis : Compare Ct values between BA-treated and untreated samples to quantify 5hmC levels .

Q. What are the challenges in employing this compound in boronic acid catalysis (BAC), particularly in activating hydroxy groups for organic transformations?

Methodological Answer: Challenges include:

  • Steric hindrance : The thiophene ring may limit access to catalytic sites, reducing reaction rates.
  • Hydrolysis sensitivity : Boronic acids hydrolyze in aqueous media, requiring anhydrous conditions for reactions like Friedel-Crafts alkylation .
  • Competitive coordination : The carboxylic acid group may interfere with boronic acid’s ability to activate hydroxy groups .

Solutions :

  • Use bulky protecting groups (e.g., pinacol esters) to stabilize the boronic acid during synthesis .
  • Employ mixed-solvent systems (e.g., THF/H₂O) to balance reactivity and stability .

Q. Data Contradictions and Resolutions

  • Synthesis Yields : reports ~80% yield for boronic acid synthesis via Suzuki-Miyaura coupling, while does not specify yields. Resolve by prioritizing peer-reviewed methodologies (e.g., acid-base isolation in ).
  • Biological Applications : While highlights PCR inhibition for 5hmC detection, focuses on HDAC inhibition. These reflect distinct mechanisms; researchers should select applications based on target systems.

Q. Safety and Handling

  • Storage : Store at 0–6°C in airtight containers to prevent boronic acid degradation .
  • Hazard Mitigation : Use fume hoods to avoid inhalation of fine particles and wear nitrile gloves to prevent skin contact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-carboxythiophene-5-boronic acid with key analogs, focusing on structural features, physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Purity Key Feature
This compound 465515-31-5 C₅H₅BO₄S 171.97 -B(OH)₂ (C5), -COOH (C2) 135–136 96% Carboxylic acid substituent
(5-Methylthiophen-2-yl)boronic acid 162607-20-7 C₅H₇BO₂S 141.98 -B(OH)₂ (C2), -CH₃ (C5) N/A N/A Methyl group (electron-donating)
5-Formylthiophene-2-boronic acid 4347-33-5 C₅H₅BO₃S 171.80 -B(OH)₂ (C2), -CHO (C5) N/A 95% Aldehyde substituent
(5-Cyanothiophen-2-yl)boronic acid 305832-67-1 C₅H₅BNO₂S 165.98 -B(OH)₂ (C2), -CN (C5) N/A 98% Cyano group (electron-withdrawing)
5-Tert-butylthiophene-2-boronic acid 495382-48-4 C₈H₁₃BO₂S 184.06 -B(OH)₂ (C2), -C(CH₃)₃ (C5) N/A 95% Bulky tert-butyl substituent

Key Observations :

  • Electron Effects : The carboxylic acid group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid group and stabilizing boronate intermediates in cross-coupling reactions . In contrast, methyl (162607-20-7) and tert-butyl (495382-48-4) substituents are electron-donating, which may reduce reaction rates in Suzuki couplings .
  • Solubility : The carboxylic acid group improves aqueous solubility compared to hydrophobic analogs like 5-tert-butylthiophene-2-boronic acid, making the target compound suitable for reactions in polar solvents .
  • Thermal Stability : The high melting point (135–136°C) of this compound suggests strong intermolecular hydrogen bonding due to the -COOH group, whereas alkyl-substituted derivatives likely exhibit lower thermal stability .

Reactivity in Cross-Coupling Reactions

This compound is frequently employed in Pd-catalyzed Suzuki reactions, as evidenced by its use in synthesizing benzoxazole derivatives (e.g., Scheme 3 in ) and bithiophene systems (). Key reaction conditions include:

  • Catalyst : Pd(OAc)₂ with SPhos ligand .
  • Base : KF or K₂CO₃ in 1,4-dioxane/water .
  • Role of -COOH : The carboxylic acid may act as a directing group or participate in transient coordination with Pd, improving regioselectivity .

Comparisons :

  • 5-Cyanothiophene-2-boronic acid (305832-67-1): The cyano group’s electron-withdrawing nature enhances oxidative addition to Pd(0), but its lack of protic functionality limits solubility in aqueous mixtures, requiring polar aprotic solvents like DMF .
  • 5-Formylthiophene-2-boronic acid (4347-33-5): The aldehyde group is prone to side reactions (e.g., aldol condensation) under basic conditions, necessitating careful pH control .

Preparation Methods

Preparation Methods of 2-Carboxythiophene-5-boronic Acid

Synthesis of 5-Bromo-2-carboxythiophene

The synthesis typically begins with bromination of thiophene-2-carboxylic acid. While direct bromination at the 5-position is challenging due to the electron-withdrawing carboxylic acid group, directed ortho-metalation strategies using lithium diisopropylamide (LDA) or n-BuLi enable selective bromination . For instance:

  • Reagents : Thiophene-2-carboxylic acid, N-bromosuccinimide (NBS), LDA.

  • Conditions : -78°C in tetrahydrofuran (THF), followed by quenching with NH4Cl.

  • Yield : ~70–80% .

Miyaura Borylation of 5-Bromo-2-carboxythiophene

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst :

  • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%).

  • Base : Potassium acetate (KOAc) or triethylamine.

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 80–100°C.

  • Yield : 75–85% for the boronic ester intermediate .

Deprotection of Boronic Ester to Boronic Acid

The pinacol boronic ester is hydrolyzed to the boronic acid using oxidative conditions :

  • Reagents : Sodium periodate (NaIO₄) in a THF/water mixture.

  • Conditions : Room temperature, 2–4 hours.

  • Yield : >90% .

Total Yield : ~50–60% over three steps .

Iridium-Catalyzed Borylation

The carboxylic acid group at the 2-position acts as a directing group, enabling regioselective C-H borylation at the 5-position using iridium catalysts :

  • Catalyst : [Ir(OMe)(COD)]₂ with dtbpy ligand.

  • Boron Source : Bis(pinacolato)diboron (B₂Pin₂).

  • Solvent : Dichloromethane (DCM) at 50°C.

  • Yield : 60–70% for the boronic ester .

Acidic Hydrolysis of Boronic Ester

The ester is hydrolyzed under acidic conditions:

  • Reagents : HCl (6M) in methanol.

  • Conditions : Reflux for 12 hours.

  • Yield : 85–90% .

Total Yield : ~50–60% over two steps .

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Palladium cross-coupling5-Bromo-2-carboxythiophenePd catalysts, B₂Pin₂80–100°C, 12–24 hours50–60%High regioselectivity, scalableMulti-step, costly catalysts
Directed C-H borylationThiophene-2-carboxylic acidIr catalysts, B₂Pin₂50°C, 24 hours50–60%Fewer steps, atom-economicalRequires specialized iridium catalysts

Optimization and Scalability Considerations

Catalyst Selection

  • Palladium vs. Iridium : Pd catalysts (e.g., PdCl₂(dppf)) are cost-effective for large-scale Miyaura borylation, whereas Ir catalysts offer superior regioselectivity but are prohibitively expensive for industrial use .

Solvent and Temperature Effects

  • 1,4-Dioxane vs. DMF : Dioxane improves boronic ester stability but requires higher temperatures (80°C vs. 60°C for DMF) .

Deprotection Efficiency

  • NaIO₄ vs. HCl : Sodium periodate achieves near-quantitative deprotection but generates iodate byproducts, complicating purification. Acidic hydrolysis is milder but slower .

Properties

IUPAC Name

5-boronothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGIKNPOYTVNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381557
Record name 2-Carboxythiophene-5-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465515-31-5
Record name 5-Boronothiophene-2-carboxylic acid
Source ChemIDplus
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Record name 2-Carboxythiophene-5-boronic acid
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Record name 5-(DIHYDROXYBORYL)-2-THIOPHENECARBOXYLIC ACID
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Record name 5-BORONOTHIOPHENE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

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2-Carboxythiophene-5-boronic acid
2-Carboxythiophene-5-boronic acid

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